Ajugol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

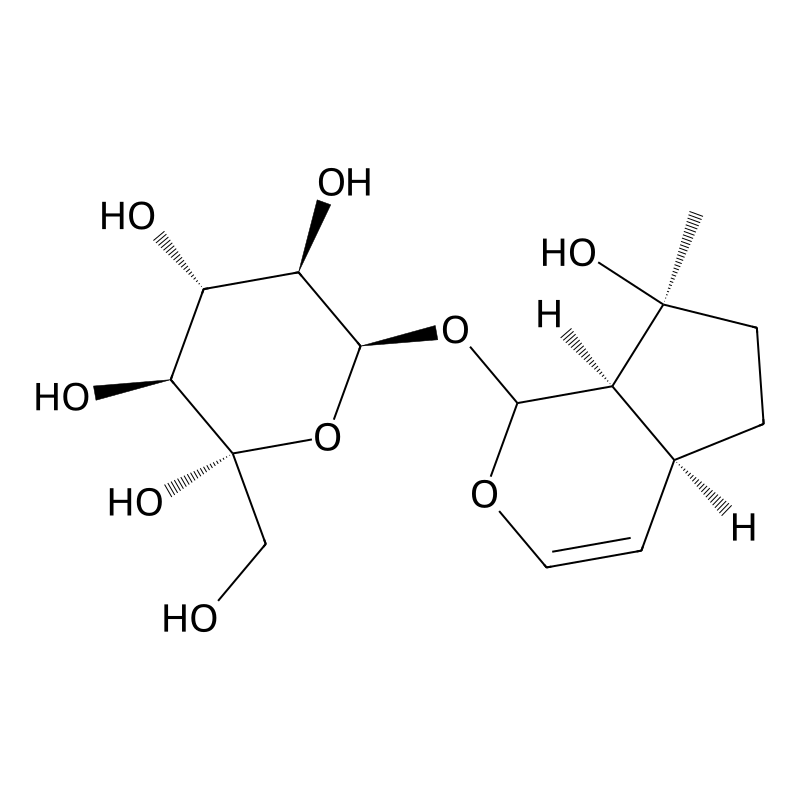

Ajugol is a natural compound classified as an iridoid glycoside, primarily found in plants such as Rehmannia glutinosa and Leonurus japonicus. Its chemical formula is , and it exhibits a unique structure that contributes to its biological activity. Ajugol has garnered attention for its potential therapeutic properties, particularly in the context of metabolic disorders and inflammatory diseases.

Ajugol and Non-alcoholic Fatty Liver Disease (NAFLD)

Studies suggest Ajugol may play a role in improving Non-alcoholic Fatty Liver Disease (NAFLD). NAFLD is a condition where excess fat accumulates in the liver, potentially leading to serious health problems. Research indicates Ajugol may :

- Enhance Lipophagy: A process where damaged or excess fat is broken down and removed by the body's cells. A 2022 study published in ResearchGate suggests Ajugol may activate a protein called TFEB, which promotes the formation of new lysosomes, the cellular structures responsible for lipophagy [1].

Source

[1] Ajugol enhances TFEB-mediated lysosome biogenesis and lipophagy to alleviate non-alcoholic fatty liver disease | Request PDF - ResearchGate ()

Important to Note:

- Current research is in pre-clinical stages, meaning it has been conducted on cells or animals, not humans.

- More studies are needed to confirm Ajugol's effectiveness and safety for treating NAFLD in humans.

Ajugol exhibits significant biological activity, particularly in modulating cellular processes related to autophagy and apoptosis. Research indicates that Ajugol can alleviate conditions such as non-alcoholic fatty liver disease by enhancing lipophagy and lysosomal function . Additionally, it has demonstrated protective effects against chondrocyte apoptosis in osteoarthritis models, suggesting its potential as a therapeutic agent for joint-related disorders . The compound's ability to regulate oxidative stress responses further underscores its importance in maintaining cellular homeostasis.

Ajugol can be synthesized through various methods, primarily involving the extraction from natural sources or through semi-synthetic processes. The extraction typically involves solvent extraction techniques from plant materials known to contain Ajugol. In laboratory settings, synthetic approaches may also utilize precursor compounds derived from other iridoids or terpenoids, followed by specific chemical modifications to achieve the desired structure.

Ajugol has several applications in the fields of medicine and pharmacology:

- Therapeutic Agent: Used for its anti-inflammatory and antioxidant properties.

- Metabolic Disorders: Potential treatment for conditions like non-alcoholic fatty liver disease.

- Joint Health: Investigated for its role in alleviating symptoms of osteoarthritis.

- Cosmetic Industry: Explored for its potential benefits in skin health due to its antioxidant properties.

Studies have indicated that Ajugol interacts with various molecular targets within cells. Notably, it has been shown to bind with TFEB, enhancing its activity and promoting autophagic processes . This interaction is crucial for mediating the compound's beneficial effects on lipid metabolism and cellular stress responses. Further investigations into its interactions with other signaling pathways could provide deeper insights into its pharmacological potential.

Ajugol shares similarities with other iridoid glycosides and terpenoids, but it possesses unique characteristics that differentiate it from these compounds. Below is a comparison with similar compounds:

| Compound | Classification | Unique Features | Therapeutic Potential |

|---|---|---|---|

| Ajugol | Iridoid Glycoside | Enhances TFEB-mediated autophagy | Anti-inflammatory, hepatoprotective |

| Aucubin | Iridoid Glycoside | Known for hepatoprotective effects | Liver protection |

| Catalpol | Iridoid Glycoside | Exhibits neuroprotective properties | Neuroprotection |

| Geniposide | Iridoid Glycoside | Strong anti-inflammatory effects | Anti-inflammatory, antioxidant |

Ajugol's unique ability to modulate autophagy through TFEB activation sets it apart from other similar compounds, highlighting its potential as a targeted therapeutic agent in metabolic diseases and inflammatory conditions.

Ajugol, an iridoid glycoside, was first isolated from Ajuga salicifolia in 2003 during phytochemical investigations of its aerial parts. Its discovery expanded the understanding of secondary metabolites in Ajuga species, which are traditionally valued in herbal medicine. Subsequent studies identified Ajugol in Rehmannia glutinosa (a plant used in traditional Chinese medicine) and Leonurus japonicus, solidifying its presence across diverse medicinal plants. Early research focused on structural elucidation, employing 1D/2D NMR and HR-MALDI mass spectrometry to confirm its glycosidic nature.

Classification as an Iridoid Glycoside

Ajugol belongs to the iridoid glycoside family, characterized by a cyclopentane-pyran core linked to a β-D-glucopyranoside group. Its molecular formula is $$ \text{C}{15}\text{H}{24}\text{O}_9 $$, with a molecular weight of 348.34 g/mol. The structure features a 7-methylcyclopenta[c]pyran aglycone attached to a six-membered glucose moiety, distinguishing it from related compounds like aucubin and catalpol (Table 1).

| Compound | Core Structure | Glycosylation | Key Functional Groups |

|---|---|---|---|

| Ajugol | 7-Methylcyclopenta[c]pyran | β-D-Glucopyranoside | Hydroxyl, methyl, glycosidic bond |

| Aucubin | Cyclopenta[c]pyran | β-D-Glucopyranoside | Hydroxyl, epoxide |

| Catalpol | Cyclopenta[c]pyran | β-D-Glucopyranoside | Hydroxyl, ketone |

Key Structural Features of Ajugol

Significance in Natural Product Chemistry

Ajugol’s significance stems from its dual role as a plant defense molecule and a pharmacologically active compound. Iridoid glycosides like Ajugol function as antifeedants and antimicrobial agents in plants, protecting against pathogens and herbivores. In medicinal contexts, Ajugol exhibits:

- Anti-inflammatory activity: Inhibits cytokine/chemokine production in asthma models.

- Antioxidant properties: Scavenges reactive oxygen species, mitigating oxidative stress.

- Hepatoprotective effects: Enhances lysosome biogenesis via TFEB activation, reducing lipid accumulation in non-alcoholic fatty liver disease (NAFLD).

- Antimicrobial action: Demonstrates moderate activity against Candida species and Aspergillus niger.

Research Trajectory and Evolution

Research on Ajugol has evolved from structural characterization to mechanistic studies (Table 2). Early work (2003–2010) focused on isolation and phytochemical profiling. Recent investigations (2019–2023) highlight its therapeutic potential in metabolic and inflammatory diseases.

Advancements in Ajugol Research

Molecular Composition and Formula

Ajugol is an iridoid glycoside whose empirical formula is C₁₅H₂₄O₉ [1] [2]. The molecule contains fifteen carbon atoms, twenty-four hydrogen atoms and nine oxygen atoms, reflecting a monoterpenoid aglycone that is O-glycosylated with a β-D-glucopyranose unit.

| Parameter | Value | Source |

|---|---|---|

| Chemical formula | C₁₅H₂₄O₉ | 1 |

| Exact mass | 348.142 032 atomic-mass units | 5 |

| Agglomerated composition | Carbon 52.0%, Hydrogen 7.0%, Oxygen 41.0% (w/w) | 1 |

Structural Elucidation and Stereochemistry

Early structure assignments were made by combined proton and carbon nuclear magnetic resonance, infrared spectroscopy and mass spectrometry, confirming an iridoid enol-ether skeleton glycosylated at position C-1 [3]. Detailed chiroptical modelling coupled with measured specific optical rotation and electronic circular dichroism established the absolute configuration of the aglycone as (1S, 5R, 6R, 8S, 9S) [4].

Although historical configurational disputes existed for C-6 and C-8 epimers within the iridoid class, subsequent high-field nuclear magnetic resonance comparison of incremental carbon-nine shifts resolved Ajugol’s stereochemistry in favour of the configuration shown above [5].

Physical Properties

Molecular Weight and Density

Ajugol has a molecular weight of 348.34 grams per mole [1]. A predicted crystal density of 1.6 ± 0.1 grams per cubic centimetre has been calculated from X-ray substituent parameters [6].

Spectroscopic Characteristics

| Technique | Principal features (solvent and frequency specified) | Source |

|---|---|---|

| Ultraviolet–visible absorption | 220 nanometres in methanol (π-π* transition of enol-ether chromophore) | 3 |

| Infrared spectroscopy (potassium bromide disc) | Broad hydroxyl stretch 3410 cm⁻¹; enol-ether C=C stretch 1660 cm⁻¹; C–O stretches 1060–1150 cm⁻¹ | 3 |

| Proton nuclear magnetic resonance, 400 megahertz, dimethyl sulfoxide-d₆ | δ 6.10 (dd, H-3), 5.29 (d, H-1), 4.78 (dd, H-4), 4.43 (d, H-1ʹ), 1.13 (s, H-10) | 3 |

| Carbon-13 nuclear magnetic resonance, 100 megahertz, dimethyl sulfoxide-d₆ | C-3 δ 149.7 parts-per-million; C-1 δ 100.2 parts-per-million; complete twenty-carbon data tabulated in original work | 3 |

| Optical rotation (sodium D line, 20 degrees Celsius) | +93 degrees (c 0.11, methanol) – calculated value agrees with experiment | 12 |

Solubility Profile

| Solvent | Solubility at 25 degrees Celsius | Notes | Source |

|---|---|---|---|

| Dimethyl sulfoxide | 69 milligrams per millilitre (≈198 millimolar) | Rapid dissolution | 4 |

| Dimethyl sulfoxide (independent lot) | ≥3.7 milligrams per millilitre | Lower-bound determination | 8 |

| Methanol | Miscible; forms clear solution | Empirical observation during chromatographic isolation | 3 |

| Water | Moderate; limited by hydrophobic aglycone | Qualitative report | 1 |

Chemical Stability and Reactivity

The β-D-glucopyranoside bond renders Ajugol susceptible to acidic or enzymatic hydrolysis, liberating the aglycone and D-glucose, a behaviour typical for iridoid glycosides. Heating above one-hundred degrees Celsius or exposure to strong acid accelerates cleavage of the glycosidic linkage, while neutral and mildly basic aqueous environments preserve the molecule for extended periods [7]. The enol-ether double bond is prone to oxidative cleavage; however, in the absence of strong oxidants Ajugol remains stable below its measured flash point of approximately three-hundred and five degrees Celsius [6].

Comparative Analysis with Other Iridoid Glycosides

| Property | Ajugol | Aucubin | Catalpol | Loganin | Sources |

|---|---|---|---|---|---|

| Chemical formula | C₁₅H₂₄O₉ | C₁₅H₂₂O₉ | C₁₅H₂₂O₁₀ | C₁₇H₂₆O₁₀ | 1, 15 |

| Molecular weight (g mol⁻¹) | 348.34 | 346.32 | 362.32 | 390.38 | 1, 15 |

| Key structural feature | Hydroxyls at C-5 & C-7; methyl at C-8 | Additional exocyclic double bond at C-7 | C-6 primary hydroxyl substituted by hydroxymethyl | C-7 cyclopentanoid lactone | 3, 15 |

| Ultraviolet λₘₐₓ (methanol) | 220 nm | 205 nm | 208 nm | 238 nm | 3, 15 |

| Infrared C=C stretch (cm⁻¹) | 1660 | 1650 | 1670 | 1675 | 3, 15 |

| Comparative reactivity | Moderately labile glycoside bond; oxidatively stable | Greater acid lability owing to exocyclic alkene | More hydrophilic; higher hydrolysis rate | Additional lactone prompts rapid alkaline ring-opening | 6, 11 |

Key insight: Ajugol occupies a structural midpoint within the iridoid glycoside family; its unacylated, hydroxyl-rich scaffold confers moderate aqueous compatibility while retaining the characteristic enol-ether linkage responsible for the ultraviolet band and reactivity profile.